9-Anthraceneacetic acid methyl ester
Overview
Description
9-Anthraceneacetic acid methyl ester is an organic compound with the molecular formula C17H14O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneacetic acid methyl ester typically involves the esterification of 9-anthraceneacetic acid. One common method is the reaction of 9-anthraceneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to facilitate the esterification process efficiently .
Chemical Reactions Analysis
Types of Reactions: 9-Anthraceneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-anthraceneacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the anthracene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: 9-Anthraceneacetic acid.
Reduction: 9-Anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-Anthraceneacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its fluorescent properties make it useful in studying reaction mechanisms and molecular interactions.
Biology: The compound is used in the study of biological systems, particularly in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 9-Anthraceneacetic acid methyl ester involves its interaction with molecular targets through its aromatic and ester functional groups. The compound can intercalate into DNA, affecting its structure and function. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays. The pathways involved include the activation of specific enzymes and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 9-Anthraldehyde oxime
- 9-Anthracenemethanol
- 9-Anthraceneacetic acid
Comparison: 9-Anthraceneacetic acid methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. For instance, 9-Anthracenemethanol lacks the ester group, making it less reactive in esterification reactions. Similarly, 9-Anthraldehyde oxime has an oxime group, which gives it different chemical properties and applications .
Properties
IUPAC Name |
methyl 2-anthracen-9-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNJWMNOASEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500226 | |
Record name | Methyl (anthracen-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20139-92-8 | |
Record name | Methyl (anthracen-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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